molecular formula C5H12N2O3S B13110303 3-Methoxypyrrolidine-1-sulfonamide

3-Methoxypyrrolidine-1-sulfonamide

Cat. No.: B13110303
M. Wt: 180.23 g/mol
InChI Key: PHJVJJMVXWCASY-UHFFFAOYSA-N
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Description

3-Methoxypyrrolidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H12N2O3S It is characterized by the presence of a methoxy group attached to a pyrrolidine ring, which is further bonded to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfonamide product. The methoxy group can be introduced via methylation of the corresponding hydroxyl derivative using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxypyrrolidine-1-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxypyrrolidine-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Pyrrolidine-1-sulfonamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Methoxypyrrolidine: Lacks the sulfonamide group, affecting its biological activity and applications.

    Sulfonamide derivatives: Various sulfonamide compounds with different substituents on the nitrogen atom.

Uniqueness: 3-Methoxypyrrolidine-1-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

3-methoxypyrrolidine-1-sulfonamide

InChI

InChI=1S/C5H12N2O3S/c1-10-5-2-3-7(4-5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9)

InChI Key

PHJVJJMVXWCASY-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)S(=O)(=O)N

Origin of Product

United States

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